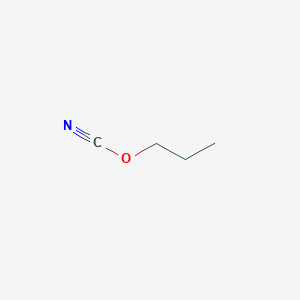
Propyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl cyanate is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Chemical Reactions and Synthesis
- Propyl cyanate is utilized in various chemical reactions, including the synthesis of complex organic molecules. It serves as a precursor for the formation of amino acid structures, which are essential for biological processes. The compound's ability to form stable bonds with biological molecules makes it valuable in drug delivery systems and bioconjugation techniques .
Astrochemistry
- Recent studies have identified this compound in interstellar space, suggesting its role as a building block for more complex organic molecules. Its detection in star-forming regions indicates its potential significance in understanding the origins of life and the chemical evolution of the universe . Theoretical investigations reveal that both linear and branched isomers of this compound can form through radical-radical reactions, which are crucial for astrochemical processes .
Material Science Applications
Adhesives and Coatings
- This compound derivatives, such as 3-(triethoxysilyl)this compound, are used in the production of advanced materials like adhesives, coatings, and sealants. These compounds enhance adhesion between organic and inorganic materials due to their bifunctional nature, allowing for strong covalent bonding .
Surface Modification
- In material science, this compound is employed to modify surfaces for biosensors and analytical devices. Its unique chemical properties enable the functionalization of surfaces, improving their performance in various applications .
Table 1: Summary of Applications
Theoretical Investigations
Theoretical studies on this compound focus on its formation mechanisms and spectroscopic properties. Ab initio calculations have provided insights into its rotational constants and potential energy surfaces, which are critical for understanding its behavior in various environments . The kinetics of radical addition reactions involving this compound have been explored, revealing fast reactive processes that lead to its formation under specific conditions .
Propiedades
Número CAS |
1768-36-1 |
|---|---|
Fórmula molecular |
C4H7NO |
Peso molecular |
85.1 g/mol |
Nombre IUPAC |
propyl cyanate |
InChI |
InChI=1S/C4H7NO/c1-2-3-6-4-5/h2-3H2,1H3 |
Clave InChI |
NFQPKQCSKRLPHP-UHFFFAOYSA-N |
SMILES |
CCCOC#N |
SMILES canónico |
CCCOC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















